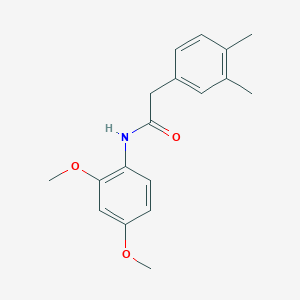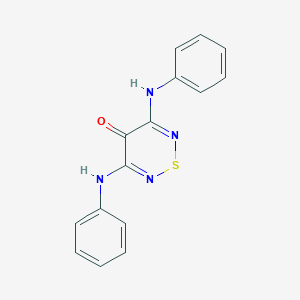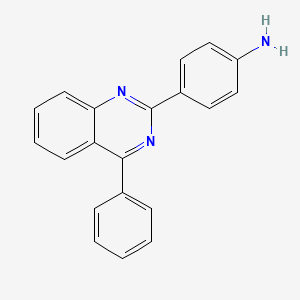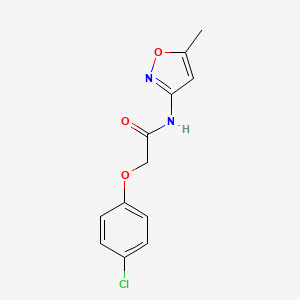
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, commonly known as DMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DMC is not fully understood, but it is believed to act by inhibiting enzymes and receptors in the body. In cancer treatment, DMC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DMC has been shown to inhibit the aggregation of beta-amyloid, which is the main component of plaques in the brain. In epilepsy, DMC has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
DMC has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DMC has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, DMC has been shown to improve cognitive function and reduce the accumulation of beta-amyloid in the brain. In epilepsy, DMC has been shown to reduce seizure activity and improve neuronal activity in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMC in lab experiments is its ability to selectively target enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using DMC is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DMC. One area of research is the development of new treatments for cancer, Alzheimer's disease, and epilepsy using DMC. Another area of research is the synthesis of new materials and polymers using DMC as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, or DMC, is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its selective targeting of enzymes and receptors in the body makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
Synthesis Methods
The synthesis of DMC involves the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethylphenylacetonitrile in the presence of a base catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the pure form of DMC.
Scientific Research Applications
DMC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has shown promising results in the treatment of cancer, Alzheimer's disease, and epilepsy. In agriculture, DMC has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMC has been used as a precursor for the synthesis of polymers and other materials.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-14(9-13(12)2)10-18(20)19-16-8-7-15(21-3)11-17(16)22-4/h5-9,11H,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZDSDEARUNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)

![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)

